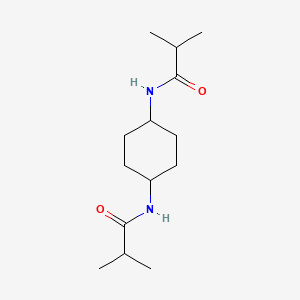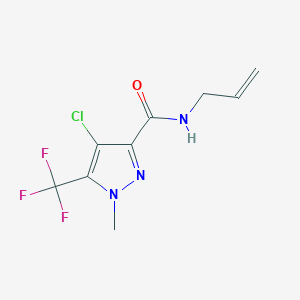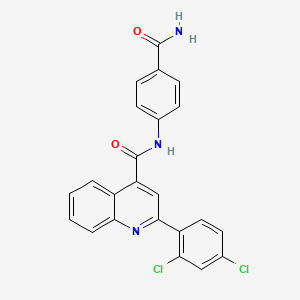![molecular formula C15H14N2O4S B14931996 5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide](/img/structure/B14931996.png)
5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE is a complex organic compound featuring a furan ring, a thiazolidine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of 5-methylfuran-2-carboxaldehyde, which can be synthesized from 5-methylfurfural . This intermediate is then reacted with thiazolidine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, such as alkoxy- and dialkoxydihydrofurans.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Functional groups on the furan and thiazolidine rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield β-formylacrylic acid and maleic acid derivatives .
Scientific Research Applications
5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets and pathways. The furan and thiazolidine rings are known to interact with various enzymes and receptors, influencing biological processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of the compound.
Thiazolidine derivatives: Compounds with similar thiazolidine rings that exhibit diverse biological activities.
Uniqueness
5-METHYL-N-[(2Z)-3-(5-METHYLFURAN-2-CARBONYL)-13-THIAZOLIDIN-2-YLIDENE]FURAN-2-CARBOXAMIDE is unique due to its combination of furan and thiazolidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-methyl-N-[3-(5-methylfuran-2-carbonyl)-1,3-thiazolidin-2-ylidene]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N2O4S/c1-9-3-5-11(20-9)13(18)16-15-17(7-8-22-15)14(19)12-6-4-10(2)21-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
CXSXDGACOXPQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N=C2N(CCS2)C(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931917.png)

![methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14931927.png)
![N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B14931937.png)
![N-[2-(4-chlorophenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14931946.png)
![Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B14931951.png)
![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14931958.png)
![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B14931965.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B14931984.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(piperidin-1-yl)methanone](/img/structure/B14931988.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)
methanone](/img/structure/B14932001.png)

